molecular formula C26H29N3O B2738981 1-(4-Benzyl-piperazin-1-yl)-3-carbazol-9-yl-propan-2-ol CAS No. 300837-66-5

1-(4-Benzyl-piperazin-1-yl)-3-carbazol-9-yl-propan-2-ol

Cat. No. B2738981
CAS RN: 300837-66-5
M. Wt: 399.538
InChI Key: XKOVUBDUNUHXSO-UHFFFAOYSA-N
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Description

The compound “1-(4-Benzyl-piperazin-1-yl)-3-carbazol-9-yl-propan-2-ol” is a chemical compound with a complex structure. It has a similar structure to “1-(4-Benzyl-piperazin-1-yl)-3-hydroxy-2-phenyl-propan-1-one”, which has a CAS Number of 1313712-45-6 and a linear formula of C20H24N2O2 . Another similar compound is “1-(4-Benzyl-piperazin-1-yl)-3-(3,6-dichloro-carbazol-9-yl)-propan-2-ol, Oxalate” with a CAS Number of 852691-38-4 and a linear formula of C28H31N3O5 .


Molecular Structure Analysis

The molecular structure of “1-(4-Benzyl-piperazin-1-yl)-3-carbazol-9-yl-propan-2-ol” is complex. It is similar to “1-(4-Benzyl-piperazin-1-yl)-3-(3,6-dichloro-carbazol-9-yl)-propan-2-ol” which has a molecular formula of C26H27Cl2N3O and an average mass of 468.418 Da .

Scientific Research Applications

Metabolism and Pharmacokinetic Properties

A study by Caccia (2007) discusses the extensive pre-systemic and systemic metabolism of arylpiperazine derivatives, including 1-(4-Benzyl-piperazin-1-yl)-3-carbazol-9-yl-propan-2-ol, highlighting the CYP3A4-dependent N-dealkylation to 1-aryl-piperazines. These metabolites have a variety of serotonin receptor-related effects, which are pivotal in treating depression, psychosis, or anxiety. The study also notes the extensive tissue distribution of these metabolites, including the brain, which is the target site for most arylpiperazine derivatives (Caccia, 2007).

Interaction with DNA

Issar and Kakkar (2013) review the synthetic dye Hoechst 33258, a derivative of N-methyl piperazine, which binds strongly to the minor groove of double-stranded B-DNA with specificity for AT-rich sequences. This binding characteristic is crucial for its application in cell biology, including chromosome and nuclear staining, and offers a starting point for rational drug design (Issar & Kakkar, 2013).

Therapeutic Potential Against Tuberculosis (TB)

Makarov and Mikušová (2020) discuss the development of Macozinone, a piperazine-benzothiazinone derivative, currently in clinical studies for TB treatment. This compound targets decaprenylphosphoryl ribose oxidase DprE1, essential for the synthesis of the cell wall in Mycobacterium tuberculosis, showing optimism for more efficient TB drug regimens (Makarov & Mikušová, 2020).

Anti-mycobacterial Activity

Girase et al. (2020) provide a comprehensive review on the anti-mycobacterial activity of piperazine and its analogues, including 1-(4-Benzyl-piperazin-1-yl)-3-carbazol-9-yl-propan-2-ol. They highlight the potent activity of these molecules against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains, underscoring the significance of piperazine as a vital building block in developing safe, selective, and cost-effective anti-mycobacterial agents (Girase et al., 2020).

properties

IUPAC Name

1-(4-benzylpiperazin-1-yl)-3-carbazol-9-ylpropan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N3O/c30-22(19-28-16-14-27(15-17-28)18-21-8-2-1-3-9-21)20-29-25-12-6-4-10-23(25)24-11-5-7-13-26(24)29/h1-13,22,30H,14-20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKOVUBDUNUHXSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)CC(CN3C4=CC=CC=C4C5=CC=CC=C53)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Benzyl-piperazin-1-yl)-3-carbazol-9-yl-propan-2-ol

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